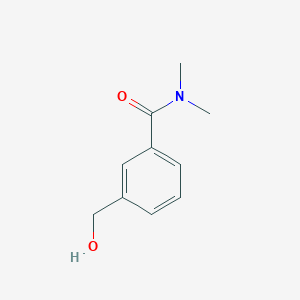

3-(Hydroxymethyl)-N,N-dimethylbenzamide

CAS No.: 283608-49-1

Cat. No.: VC8347480

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 283608-49-1 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3-(hydroxymethyl)-N,N-dimethylbenzamide |

| Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |

| Standard InChI Key | XLZVRAKBNSJRCV-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=CC(=C1)CO |

| Canonical SMILES | CN(C)C(=O)C1=CC=CC(=C1)CO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(hydroxymethyl)-N,N-dimethylbenzamide, reflects its core structure: a benzamide scaffold with a hydroxymethyl group (−CHOH) at the meta position and two methyl groups attached to the amide nitrogen. The SMILES notation provides a concise representation of its connectivity .

Physicochemical Properties

Key computed descriptors include a polar surface area (PSA) of 52.82 Ų and a logP value of 2.99, indicating moderate hydrophobicity . While experimental data on melting and boiling points remain unreported, its molecular weight (179.22 g/mol) and exact mass (179.095 g/mol) align with typical benzamide derivatives .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.22 g/mol | |

| Exact Mass | 179.095 g/mol | |

| LogP | 2.99 | |

| Polar Surface Area | 52.82 Ų |

Synthetic Methodologies

Conventional Amidation Routes

The synthesis of 3-(hydroxymethyl)-N,N-dimethylbenzamide can be achieved via acyl chloride intermediates. As demonstrated in electrocatalytic studies, benzoyl chlorides react with dimethylamine in the presence of triethylamine to form N,N-dimethylbenzamides . For this compound, 3-(hydroxymethyl)benzoyl chloride would serve as the acylating agent, followed by quenching with dimethylamine .

Electrocatalytic Oxidation

Recent advances in sustainable synthesis highlight the use of graphite anode/platinum cathode systems for oxidizing N-alkylamides. In a representative procedure, 3-(hydroxymethyl)benzamide derivatives are oxidized in acetonitrile with tetrabutylammonium tetrafluoroborate () as the electrolyte and water as the oxygen source . This method achieves yields up to 86% under constant current (5 mA) over 10–12 hours .

Table 2: Electrocatalytic Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Electrolyte | ||

| Solvent | Acetonitrile | |

| Current Density | 5 mA | |

| Reaction Time | 10–12 hours | |

| Yield | 86% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, CDCl): Key signals include a singlet for N-methyl groups at δ 3.07–3.10 ppm, aromatic protons between δ 7.15–7.45 ppm, and a hydroxymethyl (−CHOH) resonance at δ 4.60–4.70 ppm . NMR (100 MHz, CDCl) reveals a carbonyl carbon at δ 168.5 ppm, aromatic carbons at δ 125–138 ppm, and the hydroxymethyl carbon at δ 62.5 ppm .

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum exhibits a molecular ion peak at 179.0946 ([M+H]), consistent with the molecular formula .

Applications and Functional Relevance

Pharmaceutical Intermediates

The hydroxymethyl group enables further derivatization, such as oxidation to carboxylic acids or esterification, making it valuable for prodrug design. Similar N,N-dimethylbenzamides are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents .

Materials Science

In polymer chemistry, the compound’s amide and hydroxyl groups facilitate hydrogen bonding, enhancing thermal stability in polyamide composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume